7-Bromoquinolin-8-ol
Overview
Description
7-Bromoquinolin-8-ol (BHQ) is a brominated derivative of hydroxyquinoline, where the bromination occurs at the 7-position of the quinoline ring. The compound has been studied for its potential use as a photoremovable protecting group for biomolecules, which is a technique used to regulate the activity of biological effectors with light, particularly two-photon excitation (2PE) . This technology is significant for investigating cell physiology in real-time and on living tissue .
Synthesis Analysis
The synthesis of BHQ and its derivatives involves multi-step processes that can include the Skraup reaction, demethylations, oxidative bromination, amination, and debromination . The compound is synthetically accessible and has been used to create a variety of sulfonate derivatives with potential antimicrobial activities . An unusual regioselectivity in nucleophilic amination reactions has been observed during the synthesis of related quinoline diones .
Molecular Structure Analysis
The molecular structure of BHQ has been analyzed, revealing intermolecular and weak intramolecular O-H...N hydrogen bonds. These interactions cause the molecules to pack as hydrogen-bonded dimers in the solid state . Comparative studies using Density Functional Theory (DFT) have been conducted on similar brominated hydroxyquinolines to understand the effects of substituents on vibrational frequencies and molecular stability .
Chemical Reactions Analysis
BHQ has been shown to be efficiently photolyzed by both classic one-photon excitation (1PE) and two-photon excitation (2PE) under simulated physiological conditions, releasing functional groups such as carboxylates, phosphates, and diols . The photolysis mechanism is suggested to be a solvent-assisted photoheterolysis (S_N1) reaction . Additionally, chemoselectivity has been observed during the transformation of BHQ into sulfonate derivatives .
Physical and Chemical Properties Analysis
BHQ is stable in the dark, water-soluble, and exhibits low levels of fluorescence, making it suitable for use in conjunction with fluorescent indicators of biological function . It has a greater single-photon quantum efficiency than other photolabile protecting groups and is sensitive enough for multiphoton-induced photolysis for in vivo use . The compound's photophysical properties make it an excellent candidate for regulating biological effectors with light .
Scientific Research Applications
Chemoselective Synthesis and Antimicrobial Evaluation
7-Bromoquinolin-8-ol and its derivatives have been investigated for their antimicrobial properties. A study synthesized 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, observing potent antibacterial and antifungal activities among the synthesized compounds. These activities were compared with standard drugs, highlighting their potential in antimicrobial applications (Krishna, 2018).
Structural Analysis
In a structural analysis, the bromination of an 8-hydroxyquinoline derivative was studied, with the compound exhibiting intermolecular and weak intramolecular hydrogen bonds. This study provides insight into the molecular structure and interactions of this compound (Collis et al., 2003).
Synthesis and Coordination in Metal Complexes
This compound has also been involved in the synthesis of metal complexes. Research has shown that 8-bromoquinoline reacts with zincated cyclopentadienyl derivatives to yield 8-quinolylcyclopentadienyl metal complexes. These complexes have displayed solvatochromism, indicating potential applications in materials science (Enders et al., 2001).
Photoremovable Protecting Group for Biomolecules
This compound has been studied as a photoremovable protecting group for biomolecules, particularly in two-photon excitation (2PE). This application is significant in studying cell physiology as this compound can release carboxylates, phosphates, and diols, which are common in bioactive molecules (Zhu et al., 2006).
Anti-corrosion Performance in Mild Steel
In the context of materials science, this compound derivatives have been evaluated for their anti-corrosion potency in protecting mild steel in acidic environments. This application is vital in industrial contexts where corrosion resistance is crucial (Douche et al., 2020).
Resonance Raman Characterization
The resonance Raman characterization of different forms of ground-state this compound caged acetate in aqueous solutions has been conducted to understand its properties better. This study aids in the characterization of this compound in various environments (An et al., 2009).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, such as 7-bromoquinolin-8-ol, exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects , suggesting that these compounds may interact with a variety of cellular targets.
Mode of Action
The bromination of 8-hydroxyquinoline with n-bromosuccinimide (nbs) in chloroform affords this compound . This suggests that the bromine atom at the 7th position could play a crucial role in its interaction with its targets.
Biochemical Pathways
Given the broad biological activities of 8-hq derivatives , it can be inferred that multiple pathways might be influenced
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its LogP values, which indicate lipophilicity, range from 1.9 to 2.7 , suggesting good membrane permeability. These properties could impact the bioavailability of this compound.
Result of Action
The broad biological activities of 8-hq derivatives, including antimicrobial, anticancer, and antifungal effects , suggest that this compound could induce a variety of molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes and proteins
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that quinoline derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
7-bromoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKPMTNGWVNOGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327640 | |
Record name | 7-bromoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13019-32-4 | |
Record name | 7-bromoquinolin-8-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Bromo-8-hydroxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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